molecular formula C19H16BrClN4S B6520037 {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine CAS No. 862808-13-7

{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine

Katalognummer: B6520037
CAS-Nummer: 862808-13-7
Molekulargewicht: 447.8 g/mol
InChI-Schlüssel: CGKTVAZGSLYPPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine” is a complex organic molecule. It contains a 1,2,4-triazolo[3,4-b][1,3]thiazole moiety, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of this compound or similar compounds typically involves the reaction of appropriate precursors under specific conditions . The structures of the synthesized compounds are usually characterized by techniques such as 1H NMR, 13C NMR, 19F NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[3,4-b][1,3]thiazole moiety, along with phenyl groups substituted with bromine and chlorine atoms . The exact structure would need to be confirmed using techniques such as NMR and HRMS .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. In general, compounds containing a 1,2,4-triazolo[3,4-b][1,3]thiazole moiety can participate in a variety of chemical reactions .

Zukünftige Richtungen

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activities and mechanisms of action, as well as optimizing its synthesis .

Wirkmechanismus

Target of Action

The compound F0603-0437, also known as {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can interact with their target enzymes and inhibit their activity . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can inhibit various enzymes, thereby affecting the biochemical pathways these enzymes are involved in . For instance, inhibition of carbonic anhydrase can affect acid-base balance and fluid regulation in the body, while inhibition of cholinesterase can affect neurotransmission .

Pharmacokinetics

It is known that the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This suggests that F0603-0437 may have favorable ADME properties.

Result of Action

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells . This suggests that F0603-0437 may have similar effects.

Action Environment

It is known that various internal and external factors can affect the action of anticancer drugs, including genetics, viruses, drugs, diet, and smoking . Therefore, it is possible that similar factors could influence the action of F0603-0437.

Eigenschaften

IUPAC Name

N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-2-(4-chlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN4S/c20-15-5-3-14(4-6-15)18-23-24-19-25(18)12-17(26-19)11-22-10-9-13-1-7-16(21)8-2-13/h1-8,12,22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKTVAZGSLYPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.